4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. It is classified under kinase inhibitors and is utilized in the development of anticancer drugs. The compound is recognized for its potential in targeting specific pathways involved in cancer progression.
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride involves several steps that can vary based on the desired purity and yield. Common methods include:
The synthesis typically requires controlled conditions, including temperature and pH, to ensure optimal reaction pathways and minimize by-products. Specific reagents and catalysts may be employed to facilitate the trifluoromethylation process .
The molecular formula of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is C14H18Cl2F3N2O2. Its molecular weight is approximately 338.75 g/mol . The structure features:
The compound's structural representation can be described using SMILES notation: Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
, which encodes its connectivity and functional groups .
The compound participates in various chemical reactions, primarily characterized by:
In synthetic applications, controlling reaction conditions such as solvent choice and temperature is crucial to achieving high yields and purity levels. The use of protecting groups during synthesis can also enhance selectivity and prevent unwanted side reactions .
In biological systems, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride acts primarily as a kinase inhibitor. Its mechanism involves:
This inhibition leads to reduced tumor growth and improved outcomes in cancer therapies targeting Bcr-Abl tyrosine kinases, among others .
Key physical properties include:
Chemical properties highlight its stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Proper storage guidelines recommend maintaining it at +5°C to ensure longevity .
The primary applications of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride include:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant therapeutic advancements.
The compound’s systematic IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid dihydrochloride, reflecting its core structural components. The base structure comprises a benzoic acid scaffold substituted at the 3-position with a trifluoromethyl group (–CF₃) and at the 4-position with a [(4-methylpiperazin-1-yl)methyl] group. The dihydrochloride designation indicates the addition of two hydrochloric acid (HCl) molecules, forming a salt with the basic piperazine nitrogen atoms [4] .
Alternative chemical designations include:
Table 1: Nomenclature and Identifiers
Designation Type | Identifier | Source |
---|---|---|
IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid dihydrochloride | [2] [4] |
CAS Registry Number | 106261-49-8 (dihydrochloride) | [4] |
Molecular Formula | C₁₃H₁₈F₃N₂O₂·2HCl (C₁₃H₂₀Cl₂F₃N₂O₂) | [4] |
SMILES Notation | CN1CCN(CC1)CC2=CC(=C(C=C2)C(F)(F)F)C(=O)O.Cl.Cl | [2] |
Discrepancies in molecular weight arise from hydration states (e.g., hemihydrate forms). The free base (without HCl) has the formula C₁₄H₁₇F₃N₂O₂ and a molecular weight of 302.29 g/mol, while the dihydrochloride salt is C₁₃H₂₀Cl₂F₃N₂O₂ (307.22 g/mol) [2] [4].
Piperazine derivatives are pivotal in drug design due to their ability to enhance solubility and target engagement. This compound shares key structural motifs with several therapeutics:
Table 2: Structural Analogues and Therapeutic Roles
Compound | Key Structural Feature | Therapeutic Role | |
---|---|---|---|
Imatinib Intermediate | 4-(Piperazinomethyl)benzoic acid | BCR-ABL kinase inhibition | [4] |
Methyl 4-(4-methylpiperazin-1-yl)benzoate | Esterified carboxylic acid | Kinase inhibitor intermediate | [5] |
Flumatinib | 3-(Trifluoromethyl)benzoic acid core | BCR-ABL inhibition | [2] |
Substituted isoquinoline-diones | Piperazine-linked heterocycles | Kinase inhibition | [8] |
The –CH₂– linker between the piperazine and benzoic acid allows conformational flexibility, critical for accommodating diverse binding pockets. Bioisosteric replacement of the benzoate with heterocycles (e.g., pyrimidines) further expands medicinal applications [7] [8].
The trifluoromethyl (–CF₃) group at the 3-position of the benzoic acid ring significantly influences the compound’s physicochemical and biological properties:
Table 3: Impact of Trifluoromethyl Group on Molecular Properties
Property | With –CF₃ | Without –CF₃ | |
---|---|---|---|
Lipophilicity (log P) | 2.55 (free base, predicted) | 0.72 (predicted) | [2] |
Metabolic Stability | High (resists oxidation) | Moderate | [2] |
Electron Effect | Strong −I effect (σₚ = 0.54) | N/A | [8] |
Bioavailability | Enhanced membrane permeability | Reduced passive diffusion | [2] |
In kinase inhibitors like flumatinib, the –CF₃ group often occupies hydrophobic kinase subpockets, improving affinity and selectivity. Its orthogonal orientation to the aromatic ring minimizes steric clashes while maximizing van der Waals interactions [2] [8]. This strategic incorporation exemplifies fluorine’s indispensable role in modern medicinal chemistry.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8